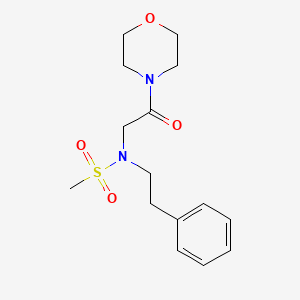
2-(2-furyl)-3-(2-pyridinyl)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-furyl)-3-(2-pyridinyl)-4(3H)-quinazolinone, also known as Furapyridone, is a heterocyclic compound that has gained significant attention in scientific research due to its diverse applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
作用机制
The mechanism of action of 2-(2-furyl)-3-(2-pyridinyl)-4(3H)-quinazolinone varies depending on its application. In bacterial infections, 2-(2-furyl)-3-(2-pyridinyl)-4(3H)-quinazolinone inhibits the growth of bacteria by blocking the synthesis of bacterial DNA. In fungal infections, 2-(2-furyl)-3-(2-pyridinyl)-4(3H)-quinazolinone inhibits the growth of fungi by disrupting the fungal cell membrane. In viral infections, 2-(2-furyl)-3-(2-pyridinyl)-4(3H)-quinazolinone inhibits the replication of viruses by blocking the activity of viral enzymes. In cancer, 2-(2-furyl)-3-(2-pyridinyl)-4(3H)-quinazolinone induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects
2-(2-furyl)-3-(2-pyridinyl)-4(3H)-quinazolinone has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses, and induce cell cycle arrest and apoptosis in cancer cells. 2-(2-furyl)-3-(2-pyridinyl)-4(3H)-quinazolinone has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential use in the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
2-(2-furyl)-3-(2-pyridinyl)-4(3H)-quinazolinone has several advantages for lab experiments. It is easy to synthesize, has a high yield and purity, and exhibits diverse activities that can be explored for various applications. However, 2-(2-furyl)-3-(2-pyridinyl)-4(3H)-quinazolinone also has some limitations. It is relatively unstable and can degrade over time, which may affect its activity. 2-(2-furyl)-3-(2-pyridinyl)-4(3H)-quinazolinone also has low solubility in water, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 2-(2-furyl)-3-(2-pyridinyl)-4(3H)-quinazolinone. One potential direction is the development of new drugs for the treatment of bacterial infections, fungal infections, viral infections, and cancer. Another potential direction is the exploration of 2-(2-furyl)-3-(2-pyridinyl)-4(3H)-quinazolinone's potential use in the treatment of neurodegenerative disorders. Further studies are also needed to investigate the stability and solubility of 2-(2-furyl)-3-(2-pyridinyl)-4(3H)-quinazolinone and to optimize its synthesis method for various applications.
Conclusion
In conclusion, 2-(2-furyl)-3-(2-pyridinyl)-4(3H)-quinazolinone is a heterocyclic compound that has gained significant attention in scientific research due to its diverse applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further studies are needed to explore the potential of 2-(2-furyl)-3-(2-pyridinyl)-4(3H)-quinazolinone for various applications and to optimize its synthesis method for different experimental conditions.
合成方法
2-(2-furyl)-3-(2-pyridinyl)-4(3H)-quinazolinone can be synthesized using different methods, including the reaction of 2-aminobenzoic acid with 2-furfural and 2-pyridinecarboxaldehyde in the presence of acetic anhydride and sulfuric acid. This method yields 2-(2-furyl)-3-(2-pyridinyl)-4(3H)-quinazolinone with a high yield of 92% and purity of 99%. Other methods include the reaction of 2-aminobenzoic acid with furfural and 2-pyridinecarboxaldehyde in the presence of p-toluenesulfonic acid and the reaction of 2-aminobenzoic acid with furfural and 2-pyridinecarboxaldehyde in the presence of acetic acid and sulfuric acid.
科学研究应用
2-(2-furyl)-3-(2-pyridinyl)-4(3H)-quinazolinone has been extensively studied for its diverse scientific research applications. It has been shown to exhibit antibacterial, antifungal, antiviral, and anticancer activities. 2-(2-furyl)-3-(2-pyridinyl)-4(3H)-quinazolinone has been used as a potential drug candidate for the treatment of bacterial infections, fungal infections, viral infections, and cancer. It has also been explored for its potential use in the development of new drugs for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
2-(furan-2-yl)-3-pyridin-2-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c21-17-12-6-1-2-7-13(12)19-16(14-8-5-11-22-14)20(17)15-9-3-4-10-18-15/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAQVAJUFFKJNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CO3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-ethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5738430.png)



![2-benzyl-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5738461.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5738462.png)

![2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5738474.png)
![N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5738481.png)

![N-[2-(4-fluorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5738496.png)


